molecular formula C32H52Si5 B14271111 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane) CAS No. 151626-10-7

[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)

Cat. No.: B14271111
CAS No.: 151626-10-7
M. Wt: 577.2 g/mol
InChI Key: NTSZGWDWMQVEEQ-UHFFFAOYSA-N
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Description

    Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane): is a chemical compound with the formula .

  • It belongs to the class of organosilicon compounds , which contain silicon-carbon bonds.
  • The compound features a central silicon atom (Si) surrounded by four triethenylsilane groups.
  • Preparation Methods

      Synthetic Routes:
      • One common method involves the reaction of tetrachlorosilane (SiCl4) with ethene (C2H4) in the presence of a Lewis acid catalyst.
      • The reaction proceeds as follows:

        SiCl4+4C2H4[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)+4HCl\text{SiCl}_4 + 4 \text{C}_2\text{H}_4 \rightarrow \text{[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)} + 4 \text{HCl} SiCl4​+4C2​H4​→[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)+4HCl

    • Industrial Production :
      • Industrial-scale production typically involves the use of trichlorosilane (HSiCl3) as a starting material.
      • The process is carried out under controlled conditions to optimize yield and purity.
  • Chemical Reactions Analysis

    • Reactivity :
      • Oxidation : The compound can undergo oxidation reactions, forming silicon-oxygen bonds.
      • Substitution : It can react with nucleophiles, replacing ethenyl groups with other functional groups.
    • Common Reagents and Conditions :
      • Oxidation : Oxygen or peroxides (e.g., hydrogen peroxide).
      • Substitution : Nucleophiles (e.g., Grignard reagents).
    • Major Products :
      • Oxidation may yield silanol derivatives (Si-OH groups).
      • Substitution reactions lead to various substituted silanes.
  • Scientific Research Applications

    • Chemistry : Used as a precursor for functionalized silicon materials.
    • Biology : Investigated for potential applications in drug delivery due to its silicon-based backbone.
    • Medicine : Research on its biocompatibility and potential therapeutic uses.
    • Industry : Employed in the synthesis of novel materials.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In drug delivery, it may interact with cell membranes or participate in controlled release.
    • Further studies are needed to elucidate detailed mechanisms.
  • Comparison with Similar Compounds

    Remember that this compound’s research is ongoing, and its applications continue to evolve

    Properties

    CAS No.

    151626-10-7

    Molecular Formula

    C32H52Si5

    Molecular Weight

    577.2 g/mol

    IUPAC Name

    tetrakis[2-tris(ethenyl)silylethyl]silane

    InChI

    InChI=1S/C32H52Si5/c1-13-33(14-2,15-3)25-29-37(30-26-34(16-4,17-5)18-6,31-27-35(19-7,20-8)21-9)32-28-36(22-10,23-11)24-12/h13-24H,1-12,25-32H2

    InChI Key

    NTSZGWDWMQVEEQ-UHFFFAOYSA-N

    Canonical SMILES

    C=C[Si](CC[Si](CC[Si](C=C)(C=C)C=C)(CC[Si](C=C)(C=C)C=C)CC[Si](C=C)(C=C)C=C)(C=C)C=C

    Origin of Product

    United States

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